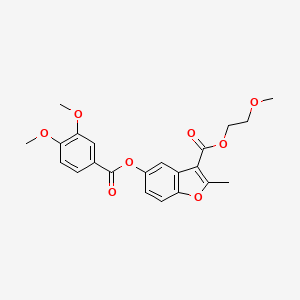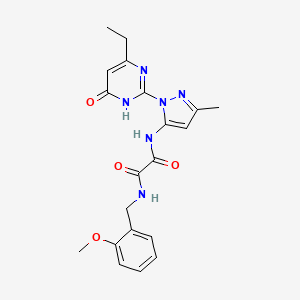
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid . The InChI code for this compound is 1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is an oil that is stored at room temperature . It has a molecular weight of 154.17 .科学的研究の応用
Recovery and Extraction Techniques
Reactive extraction techniques utilizing specific extractants like Aliquat 336 have shown promise for the recovery of carboxylic acids, such as propionic acid, from aqueous solutions. This method is particularly relevant for acids produced via fermentation, offering a potential application for the separation and purification processes of similar compounds (Keshav, Chand, & Wasewar, 2009). Further studies have explored the effect of binary extractants and modifier-diluents systems on the equilibrium of propionic acid extraction, highlighting the complexity and efficiency of these systems in enhancing recovery rates (Keshav, Wasewar, Chand, & Uslu, 2009).
Polymer and Macromolecule Synthesis
Research into 4-carboxy-2-oxetanone, a compound closely related to the structure of interest, has demonstrated its utility as a new chiral precursor for the preparation of functionalized, either racemic or optically active poly(malic acid) derivatives. This opens avenues for the creation of tailored macromolecules for diverse applications, including reactive polymers and macromolecular drug carriers (Leboucher-Durand, Langlois, & Guérin, 1996).
Catalysis and Synthesis Methods
Studies on the catalytic processes, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, present a methodology for synthesizing heterocyclic derivatives. These processes underline the versatility of prop-2-ynyl-based compounds in organic synthesis, offering pathways to diverse heterocyclic structures with potential applications in drug development and materials science (Bacchi et al., 2005).
Microbial Production of Carboxylic Acids
The microbial fermentation process for the production of propionic acid (propionate) showcases the biological relevance and industrial potential of carboxylic acids. Optimization of these metabolic pathways through metabolic engineering and genome shuffling could significantly enhance the economic feasibility of producing propionic acid and similar compounds on a large scale (Gonzalez-Garcia et al., 2017).
Chemical Modification and Functionalization
Selective esterification techniques using Oxyma and its derivatives highlight the potential for chemical modification of primary alcohols in the presence of water-containing solvents. Such methodologies are instrumental in the synthesis and functionalization of carboxylic acids, enabling the creation of esters under environmentally benign conditions (Wang, Aleiwi, Wang, & Kurosu, 2012).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
特性
IUPAC Name |
2-prop-2-ynyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFNKHNLBNSJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
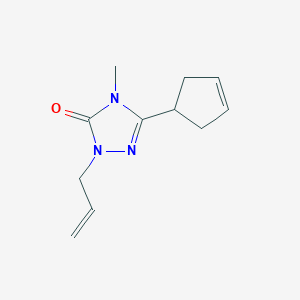
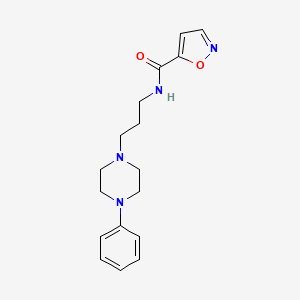
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)
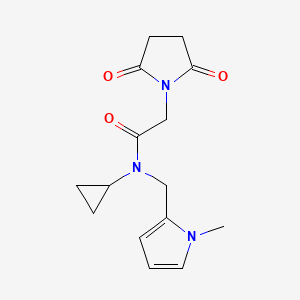
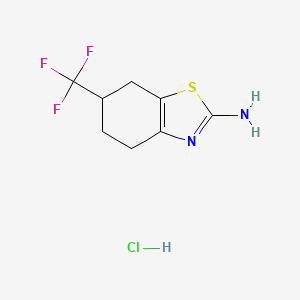
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
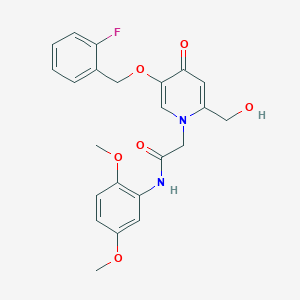
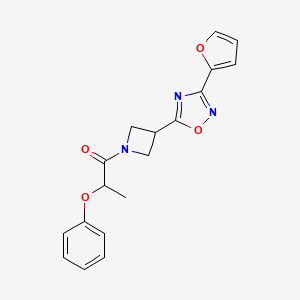

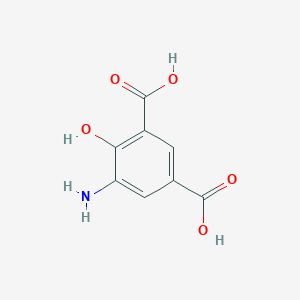
![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)
